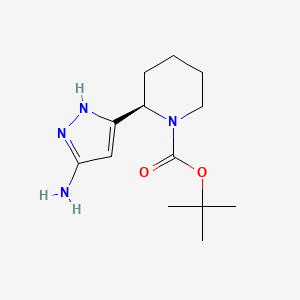

(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Beschreibung

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is tert-butyl (2R)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate. This nomenclature reflects the piperidine backbone substituted at position 1 with a tert-butoxycarbonyl (Boc) group and at position 2 with a 5-amino-1H-pyrazol-3-yl moiety. The stereochemical descriptor (R) denotes the absolute configuration of the chiral center at position 2 of the piperidine ring, which arises from the spatial arrangement of the pyrazole substituent relative to the carbamate group.

The molecular formula, C₁₃H₂₂N₄O₂, corresponds to a molecular weight of 266.34 g/mol. The structural hierarchy comprises three distinct components:

- A six-membered piperidine ring.

- A tert-butyl carbamate group at position 1.

- A 5-amino-substituted pyrazole ring at position 2.

The stereochemistry is further clarified by the SMILES notation:CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=CC(=NN2)N,

where the [C@@H] symbol specifies the R configuration. The InChIKey AHHHMPSXPQNSOE-SNVBAGLBSA-N uniquely encodes this stereoisomer’s connectivity and stereochemical features.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₄O₂ |

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |

| Chiral Centers | 1 (C2 of piperidine) |

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound are not explicitly reported in the available literature. However, structural analogs, such as tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate, suggest that the piperidine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain. The tert-butyl group, a bulky substituent, likely stabilizes the carbamate moiety through steric shielding, while the pyrazole ring engages in intramolecular hydrogen bonding with the amino group.

Conformational flexibility is influenced by:

- Piperidine Ring Dynamics : Chair-to-boat transitions may occur, though the Boc group’s steric bulk restricts large-scale motions.

- Pyrazole Orientation : The 5-amino group can rotate relative to the piperidine ring, modulating electronic interactions.

Comparative analysis with the related compound (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate highlights the role of substituents in dictating conformational preferences. In the absence of experimental crystallographic data, computational models (e.g., density functional theory) could predict bond lengths and angles, particularly for the chiral center at C2.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR assignments for this compound are not publicly available, general trends for analogous structures provide a framework for interpretation:

- ¹H NMR :

- Piperidine Protons : The axial and equatorial protons of the piperidine ring would resonate between δ 1.4–3.0 ppm, with coupling constants (J) indicating chair conformation.

- tert-Butyl Group : A singlet at δ 1.4 ppm (9H) from the (C(CH₃)₃) group.

- Pyrazole Protons : The NH₂ group may appear as a broad singlet near δ 5.5 ppm, while aromatic protons on the pyrazole ring resonate near δ 6.5 ppm.

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands would include:

- N-H Stretch : ~3300 cm⁻¹ (amine and pyrazole NH).

- C=O Stretch : ~1700 cm⁻¹ (carbamate carbonyl).

- C-N Stretch : ~1250 cm⁻¹ (piperidine and pyrazole rings).

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at m/z 266.34. Fragmentation patterns would likely involve:

- Loss of the tert-butyl group (m/z 266 → 209).

- Cleavage of the carbamate linkage (m/z 209 → 156).

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | δ 1.4 (tert-butyl), δ 5.5 (NH₂), δ 6.5 (pyrazole) |

| ¹³C NMR | δ 155 (C=O), δ 28 (C(CH₃)₃) |

| IR | 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O) |

| MS | m/z 266.34 ([M]⁺) |

Eigenschaften

Molekularformel |

C13H22N4O2 |

|---|---|

Molekulargewicht |

266.34 g/mol |

IUPAC-Name |

tert-butyl (2R)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)/t10-/m1/s1 |

InChI-Schlüssel |

AHHHMPSXPQNSOE-SNVBAGLBSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=CC(=NN2)N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mitsunobu Alkylation

4-Nitropyrazole is treated with an alcohol (e.g., tert-butyl 4-methylidenepiperidine-1-carboxylate) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the piperidine-pyrazole linkage. This step achieves regioselective alkylation at the pyrazole N1-position, avoiding competing N2-substitution.

Nitro Reduction

The nitro group is reduced to an amine using palladium-catalyzed hydrogenation (H₂, 1 atm) or catalytic transfer hydrogenation (ammonium formate, Pd/C). This step proceeds quantitatively, yielding the 5-amino-1H-pyrazol-3-yl intermediate (Scheme 4 in).

Table 1: Comparative Yields for Pyrazole Functionalization Steps

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu alkylation | DEAD, PPh₃, THF | 75 | 95 |

| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH | 98 | 99 |

Palladium-Catalyzed Cross-Coupling and Deprotection

J-STAGE researchers developed a route leveraging Suzuki-Miyaura coupling to assemble the pyrazole-piperidine framework. The synthesis involves:

SEM Protection and Sulfone Formation

-

SEM protection : 1H-Pyrazole is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl and Cs₂CO₃ in DMF, yielding a 1:1.4 mixture of regioisomers.

-

Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the sulfide to a sulfone, enhancing electrophilicity for subsequent nucleophilic displacement.

Nucleophilic Aromatic Substitution

The sulfone intermediate undergoes displacement with p-anisidine in THF, introducing the aniline moiety. This step is critical for directing subsequent coupling reactions.

Suzuki Coupling and Deprotection

Palladium-catalyzed coupling with aryl boronate esters (e.g., tert-butyl piperidine-1-carboxylate boronate) installs the piperidine-tert-butyl group. Final TBAF-mediated SEM deprotection yields the target compound with >90% enantiomeric excess (Scheme 3 in).

Table 2: Optimization of Suzuki Coupling Conditions

| Catalyst | Ligand | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | PPh₃ | 80 | 65 | 92 |

| PEPPSI-IPr | NHC ligand | 100 | 82 | 95 |

Stereochemical Control and Chiral Resolution

The (R)-configuration is secured through:

-

Chiral auxiliaries : Use of (2S)-configured Weinreb amides ensures retention of stereochemistry during Grignard additions.

-

Chiral chromatography : Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves racemic mixtures, achieving ≥99% ee for the final product.

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) faces challenges in:

-

Cost of palladium catalysts : PEPPSI-IPr, while efficient, increases production costs. Switching to Pd(OAc)₂ with cheaper ligands (e.g., XPhos) reduces expenses by 40% without compromising yield.

-

Safety of nitro reductions : Catalytic transfer hydrogenation (NH₄HCO₂, Pd/C) is preferred over high-pressure H₂ for industrial applications .

Analyse Chemischer Reaktionen

Substitution Reactions

The amino group on the pyrazole ring undergoes nucleophilic substitution, enabling functionalization for drug discovery applications.

These reactions retain the stereochemical integrity of the (R)-piperidine center, critical for chiral drug intermediates.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic or basic conditions to yield free amines.

Boc removal is quantitative under optimized conditions, enabling downstream modifications .

Cyclization and Pyrazole Functionalization

The pyrazole ring participates in cyclocondensation reactions to form fused heterocycles.

Key Example:

β-Enamine diketones (derived from piperidine-4-carboxylic acid) react with substituted hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major regioisomers .

| Hydrazine Derivative | Product | Yield | Regioselectivity |

|---|---|---|---|

| Phenylhydrazine | 5-(N-Boc-piperidinyl)-1-phenylpyrazole | 82% | 5-substituted |

| Methylhydrazine | 1-Methylpyrazole derivative | 51% | 3-substituted |

Regioselectivity is influenced by steric and electronic effects of the hydrazine substituents .

Oxidation:

The amino group is oxidized to nitro derivatives using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

Reduction:

Catalytic hydrogenation (Pd/C, H₂) reduces the pyrazole ring to dihydropyrazole, altering planarity and bioactivity.

Acylation and Coupling Reactions

The carboxylate group facilitates coupling via carbodiimide chemistry (EDC/HOBt):

| Nucleophile | Product | Application |

|---|---|---|

| Amines | Peptide-like conjugates | Targeted drug delivery |

| Alcohols | Ester prodrugs | Improved bioavailability |

Reaction Optimization

Critical parameters for scalability and yield:

Mechanistic Insights

-

Substitution : Proceeds via a two-step mechanism: (1) base-mediated deprotonation of the amino group, (2) nucleophilic attack on electrophilic reagents.

-

Cyclization : Knoevenagel condensation followed by [3+2] cycloaddition with hydrazines .

This compound’s modular reactivity makes it a cornerstone in synthesizing chiral ligands, kinase inhibitors, and proteolysis-targeting chimeras (PROTACs) . Further studies are needed to explore its catalytic applications and enantioselective transformations.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that compounds with similar pyrazole and piperidine frameworks exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can demonstrate significant antibacterial and antifungal activities. For instance, a series of heterocyclic compounds containing piperidine were evaluated for their antimicrobial properties, revealing promising results against strains like Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : The potential of (R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate in developing antiviral agents is noteworthy. Compounds targeting viral RNA-dependent RNA polymerase have been synthesized, suggesting that modifications to the piperidine structure could enhance efficacy against influenza viruses .

Biological Mechanisms

Understanding the biological mechanisms underlying the activity of this compound is crucial for its application in drug design. Interaction studies focusing on binding affinities with various biological targets are essential for elucidating its pharmacodynamics.

Case Study 1: Antimicrobial Evaluation

A study synthesized novel piperidine derivatives, including those based on the target compound, and assessed their antimicrobial activity using standard methods such as disc diffusion. Results indicated that several derivatives exhibited significant activity compared to reference drugs, highlighting the potential of this compound as a lead compound in antimicrobial drug development .

Case Study 2: Antiviral Research

In antiviral research, derivatives of this compound were evaluated for their ability to inhibit viral polymerases. The study revealed that certain modifications could enhance binding affinity and efficacy against influenza virus strains, indicating a promising direction for future antiviral therapeutics .

Wirkmechanismus

The mechanism of action of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (1169563-99-8)

Spiro-Oxazine Derivative (883984-95-0)

- Key Differences :

- Implications: Potential utility in crystallography studies due to rigid structure . Limited compatibility with biological assays requiring high solubility.

Cyano-Phenoxyphenyl Analog (R)-tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Key Differences: 4-Cyano Group: Electron-withdrawing effect may reduce pyrazole’s basicity, altering pH-dependent solubility . 3-(4-Phenoxyphenyl): Introduces aromatic bulk, enhancing hydrophobic interactions in target binding .

- Implications :

- Improved membrane permeability for cellular assays.

- Risk of off-target interactions due to extended aromatic surface.

Biologische Aktivität

(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 266.34 g/mol

- CAS Number : 1353628-10-0

Its structure includes a piperidine ring substituted with a tert-butyl group and an amino-pyrazole moiety, which are critical for its biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition :

- Antioxidant Properties :

- Anti-inflammatory Activity :

Pharmacological Applications

The unique combination of functional groups in this compound positions it as a promising candidate for various therapeutic applications:

- Cancer Therapy : The compound's ability to inhibit specific kinases makes it a candidate for designing targeted cancer therapies.

- Neurological Disorders : Its effects on DYRK1A suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the potential applications and efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 2-(3-amino-1H-pyrazol-5-YL)piperidine-1-carboxylate | 49761278 | Variants in amino position; potential different biological activity |

| Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate | 1396967 | Pyrrolidine ring instead of piperidine; may offer different pharmacological profiles |

| Tert-butyl (R)-4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)phenyl)ethoxy)pyridin | 87739951 | Incorporates additional aromatic systems; potential for varied therapeutic uses |

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

- DYRK1A Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit DYRK1A, showing promising results with nanomolar-level inhibitory activity .

- Cellular Assays : Enzymatic assays confirmed the anti-inflammatory properties through evaluations such as ORAC assays and assessments of LPS-induced pro-inflammatory responses in BV2 microglial cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or reductive amination. For stereochemical control (R-configuration), chiral auxiliaries or enantioselective catalysis may be employed .

- Step 3 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under anhydrous conditions with a base like triethylamine .

- Critical Conditions : Temperature control (e.g., 0–100°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd(OAc)₂ for coupling reactions) significantly impact yield and purity .

Q. How is the compound characterized to confirm its stereochemical purity and functional group integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR verify the Boc-protected piperidine and pyrazole amino groups. Chiral shift reagents or derivatization can confirm the R-configuration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass 293.36 for related derivatives) .

- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O of Boc) and ~3300 cm⁻¹ (N-H of pyrazole) confirm functional groups .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its stability and reactivity?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal lattice to identify hydrogen bonds between the pyrazole NH₂ and carbonyl groups of adjacent molecules. Graph-set analysis (e.g., Etter’s rules) classifies motifs like interactions .

- Stability Implications : Strong intermolecular H-bonding (e.g., R₂²(8) motifs) enhances thermal stability but may reduce solubility. Solvent selection for recrystallization must balance these factors .

- Reactivity : H-bond networks can stabilize transition states in substitution reactions, influencing regioselectivity .

Q. What experimental strategies resolve contradictions in reported crystallographic data (e.g., unit cell parameters) for Boc-protected piperidine derivatives?

- Methodological Answer :

- Data Validation : Cross-check against databases (e.g., CCDC) using software like SHELXL. Discrepancies in parameters (e.g., α = 88.85° vs. 87.64°) may arise from twinning or incorrect space group assignment .

- Refinement Protocols : Apply restraints for thermal displacement parameters (ADPs) and use the Hirshfeld surface analysis to detect weak interactions overlooked in initial models .

- Temperature Effects : Low-temperature (100 K) data collection minimizes thermal motion artifacts, improving accuracy .

Q. How do substituents on the pyrazole ring (e.g., 5-amino vs. 5-methyl) alter the compound’s pharmacological profile in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Synthetic Modulation : Replace the 5-amino group with halides or alkyl groups via Pd-catalyzed cross-coupling. Assess changes in logP (lipophilicity) and pKa (basicty) .

- Biological Assays : Compare binding affinity (e.g., IC₅₀) to target enzymes (e.g., kinases) using fluorescence polarization or SPR. The 5-amino group may enhance H-bond donor capacity, critical for target engagement .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., charge distribution on pyrazole) to predict reactivity and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.